molecular formula C15H19N5O2 B5053054 (3S)-3-[[5-(2,5-dimethylfuran-3-yl)-1,2,4-triazin-3-yl]amino]azepan-2-one

(3S)-3-[[5-(2,5-dimethylfuran-3-yl)-1,2,4-triazin-3-yl]amino]azepan-2-one

Cat. No.: B5053054
M. Wt: 301.34 g/mol
InChI Key: WEENAJWYEGYCET-LBPRGKRZSA-N
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Description

(3S)-3-[[5-(2,5-dimethylfuran-3-yl)-1,2,4-triazin-3-yl]amino]azepan-2-one is a complex organic compound that features a unique combination of functional groups, including a furan ring, a triazine ring, and an azepanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-[[5-(2,5-dimethylfuran-3-yl)-1,2,4-triazin-3-yl]amino]azepan-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the 2,5-dimethylfuran-3-yl intermediate, followed by the formation of the 1,2,4-triazine ring through cyclization reactions. The final step involves the coupling of the triazine derivative with the azepanone moiety under specific reaction conditions, such as the use of a suitable base and solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to scale up the production process efficiently. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-[[5-(2,5-dimethylfuran-3-yl)-1,2,4-triazin-3-yl]amino]azepan-2-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The triazine ring can be reduced under specific conditions to yield dihydrotriazines.

    Substitution: The amino group on the triazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of dihydrotriazines.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

(3S)-3-[[5-(2,5-dimethylfuran-3-yl)-1,2,4-triazin-3-yl]amino]azepan-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (3S)-3-[[5-(2,5-dimethylfuran-3-yl)-1,2,4-triazin-3-yl]amino]azepan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, the triazine ring can interact with nucleophilic sites on enzymes, inhibiting their function and leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-[[5-(2,5-dimethylfuran-3-yl)-1,2,4-triazin-3-yl]amino]azepan-2-one: Unique due to its combination of furan, triazine, and azepanone moieties.

    (3S)-3-[[5-(2,5-dimethylfuran-3-yl)-1,2,4-triazin-3-yl]amino]piperidin-2-one: Similar structure but with a piperidinone ring instead of azepanone.

    (3S)-3-[[5-(2,5-dimethylfuran-3-yl)-1,2,4-triazin-3-yl]amino]hexan-2-one: Similar structure but with a hexanone ring instead of azepanone.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(3S)-3-[[5-(2,5-dimethylfuran-3-yl)-1,2,4-triazin-3-yl]amino]azepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c1-9-7-11(10(2)22-9)13-8-17-20-15(19-13)18-12-5-3-4-6-16-14(12)21/h7-8,12H,3-6H2,1-2H3,(H,16,21)(H,18,19,20)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEENAJWYEGYCET-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C2=CN=NC(=N2)NC3CCCCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(O1)C)C2=CN=NC(=N2)N[C@H]3CCCCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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